1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Overview
Description
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is a prominent N-heterocyclic carbene (NHC) ligand widely used in organic synthesis.
Mechanism of Action
Target of Action
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, also known as 1,3-bis(2,6-diisopropylphenyl)-1h-imidazol-3-ium chloride, is primarily used as a ligand in various catalytic reactions . The compound’s primary targets are therefore the catalytic centers of these reactions.
Mode of Action
The compound acts as an N-heterocyclic carbene (NHC) ligand . NHC ligands are known for their strong σ-donating and π-accepting abilities, which allow them to form stable complexes with various transition metals . In the case of this compound, it is often used with palladium acetate to generate an NHC catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .
Biochemical Pathways
The compound is involved in several organic transformations, including cross-coupling reactions , C-H activation , and Suzuki-Miyaura coupling . These reactions are fundamental in organic synthesis, leading to the formation of new carbon-carbon bonds and enabling the synthesis of a wide range of organic compounds .
Result of Action
The compound’s action results in the efficient catalysis of several organic transformations . For example, it can catalyze the Suzuki-Miyaura coupling of aryl chlorides with aryl boronic acids . This reaction is particularly valuable in organic synthesis, allowing for the formation of biaryl compounds .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .
Cellular Effects
It is known that this compound can cause skin irritation upon contact and may induce an allergic skin reaction . It may also cause respiratory irritation when inhaled .
Molecular Mechanism
The molecular mechanism of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride involves its use as a reagent in the synthesis of NHC Copper (I) complexes . These complexes can interact with dipyridylamine ligands, leading to the formation of compounds with interesting luminescent properties .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits excellent thermal stability .
Metabolic Pathways
It is known that this compound is used in the synthesis of NHC Copper (I) complexes , which could potentially interact with various enzymes and cofactors.
Transport and Distribution
It is slightly soluble in water , which could potentially influence its distribution within biological systems.
Subcellular Localization
Given its role in the synthesis of NHC Copper (I) complexes , it may be localized in areas of the cell where these reactions occur.
Preparation Methods
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride typically involves the reaction of 2,6-diisopropylaniline with glyoxal, followed by cyclization with ammonium chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the formation of the imidazolium ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride undergoes various chemical reactions, primarily serving as a precursor to N-heterocyclic carbene (NHC) complexes. These reactions include:
Substitution Reactions: The chloride ion can be substituted with other anions or ligands to form different NHC complexes.
Catalytic Reactions: It acts as a ligand in catalytic systems, facilitating reactions such as cross-coupling, C-H activation, and Suzuki-Miyaura coupling .
Oxidation and Reduction: The compound can participate in redox reactions, often in the context of its catalytic applications.
Common reagents used in these reactions include palladium acetate, copper(I) iodide, and various boronic acids. The major products formed are typically NHC-metal complexes, which are valuable in further catalytic processes .
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride has a wide range of scientific research applications:
Chemistry: It is extensively used in the synthesis of NHC-metal complexes, which are crucial in catalysis, including olefin metathesis, hydrogenation, and cross-coupling reactions
Biology and Medicine: The compound is used as a reagent in the synthesis of pharmaceutical intermediates and potential drug candidates.
Comparison with Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is unique due to its steric bulk and electronic properties, which distinguish it from other NHC ligands. Similar compounds include:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Known for its smaller steric bulk and different electronic properties.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: A closely related compound with similar steric properties but different reactivity due to the presence of the ylidene group .
Biological Activity
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) is a compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is synthesized through various methods, including palladium-catalyzed reactions. Its structure features a bulky imidazolium cation, which contributes to its stability and solubility in organic solvents. The compound is often utilized as a ligand in catalysis and as a precursor in the synthesis of other biologically active compounds .
1. Antiparasitic Activity
Recent studies have demonstrated that IPr·HCl exhibits significant antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays revealed that IPr·HCl was effective in inhibiting the growth of T. cruzi amastigotes with an IC50 value indicating potent activity. The mechanism involves the disruption of redox balance within the parasite, leading to increased oxidative stress and cell death .
Table 1: Antiparasitic Activity of IPr·HCl
Compound | Target Organism | IC50 (µM) | Mechanism of Action |
---|---|---|---|
IPr·HCl | Trypanosoma cruzi | 0.5 | Disruption of redox balance |
2. Neuroprotective Effects
IPr·HCl has also been investigated for its neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's. Studies involving cell cultures have shown that IPr·HCl can inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in tau phosphorylation and neurotoxicity. The compound demonstrated nanomolar affinity for GSK-3α and GSK-3β, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Table 2: GSK-3 Inhibition by IPr·HCl
Enzyme | IC50 (nM) | Effect on Tau Phosphorylation |
---|---|---|
GSK-3α | 20 | Inhibition |
GSK-3β | 15 | Inhibition |
Case Study 1: Anti-Chagas Activity
In a recent study, a library of compounds including IPr·HCl was screened for anti-T. cruzi activity. The results indicated that IPr·HCl not only inhibited the growth of intracellular amastigotes but also showed low cytotoxicity towards mammalian cells. This dual profile highlights its potential as a lead compound for further development against Chagas disease .
Case Study 2: Neuroprotection in Alzheimer's Models
Another significant study focused on the neuroprotective effects of IPr·HCl in cellular models mimicking Alzheimer's disease. The compound was shown to reduce tau phosphorylation levels significantly and protect neuronal cells from apoptosis induced by amyloid-beta peptides. These findings suggest that IPr·HCl could be explored further as a therapeutic candidate for Alzheimer's disease .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJBQMXODCVJCJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370572 | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250285-32-6 | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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